molecular formula C17H15N3O2S B2602830 5-(2-thiophen-3-ylacetyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 2034505-32-1

5-(2-thiophen-3-ylacetyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

Cat. No.: B2602830
CAS No.: 2034505-32-1
M. Wt: 325.39
InChI Key: FRCNWVYGKSWQDF-UHFFFAOYSA-N
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Description

This compound is a complex heterocyclic molecule featuring a tricyclic core (1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraen-2-one) substituted with a thiophene-acetyl group at position 3.

Properties

IUPAC Name

5-(2-thiophen-3-ylacetyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c21-16(9-12-5-8-23-11-12)19-7-4-14-13(10-19)17(22)20-6-2-1-3-15(20)18-14/h1-3,5-6,8,11H,4,7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCNWVYGKSWQDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C3C=CC=CN3C2=O)C(=O)CC4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-thiophen-3-ylacetyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tricyclic core and the introduction of the thiophen-3-ylacetyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(2-thiophen-3-ylacetyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

5-(2-thiophen-3-ylacetyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-thiophen-3-ylacetyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Core Modifications

The tricyclic core of this compound is structurally related to other nitrogen-sulfur heterocycles. Key analogues include:

Compound Name Core Structure Substituents Molecular Weight Key References
5-(2-Thiophen-3-ylacetyl)-1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraen-2-one 1,5,9-Triazatricyclo[8.4.0.0³,⁸]tetradeca Thiophene-3-ylacetyl ~397.4 g/mol
BG14577 (13-chloro-5-[3-(phenylsulfanyl)propanoyl]-1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-...) Same core Phenylsulfanyl-propanoyl, chlorine 399.89 g/mol
9-(3-Methoxy-4-hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 Tetracyclic (3,7-dithia-5-azatetracyclo) Methoxy-hydroxyphenyl ~350–400 g/mol

Key Observations :

  • The substitution pattern (e.g., thiophene-acetyl vs. phenylsulfanyl-propanoyl) significantly impacts electronic properties and binding affinity. Thiophene derivatives often exhibit enhanced π-π stacking interactions compared to phenyl groups .
  • Chlorine substitution in BG14577 increases molecular weight marginally but may improve metabolic stability .

Critical Differences :

  • The presence of a thiophene-acetyl group in the target compound requires specialized acylating agents, increasing synthetic complexity compared to simpler phenyl-substituted analogues .
Computational and Crystallographic Insights
  • Crystallography : SHELX software () is widely used for resolving complex heterocyclic structures, implying its applicability for confirming the target compound’s geometry .

Biological Activity

5-(2-thiophen-3-ylacetyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex organic compound with potential biological activity. Its unique structural features suggest various interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound is characterized by a tricyclic structure incorporating a triazine moiety and thiophene ring. The presence of multiple double bonds and functional groups may enhance its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, thiopeptides, which share a thiophene component, are known for their effectiveness against Gram-positive bacteria due to their ability to inhibit protein synthesis . While specific studies on this compound may be limited, its structural analogs suggest potential efficacy in antimicrobial applications.

Anticancer Properties

The triazine ring in the compound is associated with anticancer activity in various derivatives. Studies have shown that triazine-based compounds can induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of DNA synthesis and disruption of cell cycle progression .

Research Findings and Case Studies

Recent studies have explored the biological activities of structurally related compounds. For example:

  • Study on Triazine Derivatives : A study published in Bioorganic & Medicinal Chemistry demonstrated that triazine derivatives exhibited cytotoxic effects on several cancer cell lines, suggesting that modifications to the triazine core can enhance biological activity .
  • Thiopeptide Research : Thiopeptides have been extensively studied for their biosynthesis and biological functions. A review highlighted their resurgence due to advancements in genomic technologies, which may provide insights into engineering new compounds with enhanced activity against resistant strains of bacteria .

Data Tables

Compound NameStructureBiological ActivityReference
Thiopeptide AThiopeptide AAntimicrobial
Triazine BTriazine BAnticancer
This compoundTarget CompoundPotential Antimicrobial and Anticancer

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